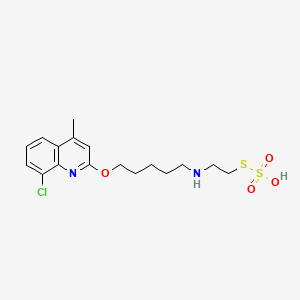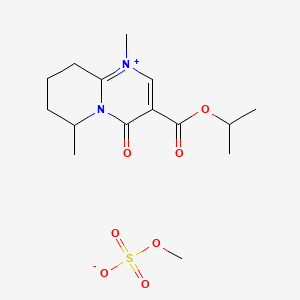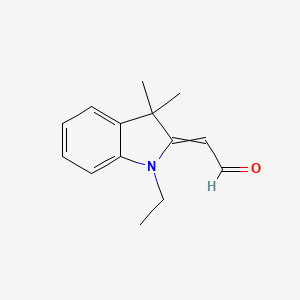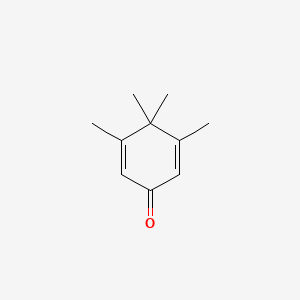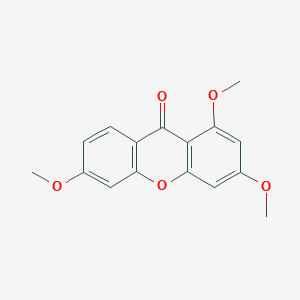
1,3,6-Trimethoxy-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6-Trimethoxy-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens . The compound this compound is characterized by the presence of three methoxy groups attached to the xanthone core, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-Trimethoxy-9H-xanthen-9-one typically involves the condensation of a salicylic acid derivative with a phenol derivative. One common method includes the use of 1,3,6-trimethoxybenzene and phthalic anhydride under acidic conditions to form the xanthone core . The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid or sulfuric acid, and the reaction mixture is heated to facilitate the formation of the xanthone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,6-Trimethoxy-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy groups under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in the formation of various functionalized xanthone derivatives.
Applications De Recherche Scientifique
1,3,6-Trimethoxy-9H-xanthen-9-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,3,6-Trimethoxy-9H-xanthen-9-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s antioxidant activity may be attributed to its ability to scavenge free radicals and modulate oxidative stress pathways . Additionally, its anti-inflammatory effects may involve the inhibition of pro-inflammatory mediators and modulation of signaling pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dimethoxy-9H-xanthen-9-one: A derivative with two methoxy groups, used in the synthesis of fluorescein derivatives.
1,3,6-Trihydroxy-9H-xanthen-9-one: A hydroxy derivative with potential biological activities.
Azaxanthones: Compounds with nitrogen atoms in the xanthone core, exhibiting diverse biological activities.
Uniqueness
1,3,6-Trimethoxy-9H-xanthen-9-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties. The presence of three methoxy groups can enhance its solubility and stability, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
39731-22-1 |
|---|---|
Formule moléculaire |
C16H14O5 |
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
1,3,6-trimethoxyxanthen-9-one |
InChI |
InChI=1S/C16H14O5/c1-18-9-4-5-11-12(6-9)21-14-8-10(19-2)7-13(20-3)15(14)16(11)17/h4-8H,1-3H3 |
Clé InChI |
TTYIAQJUDBDEKO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14673997.png)
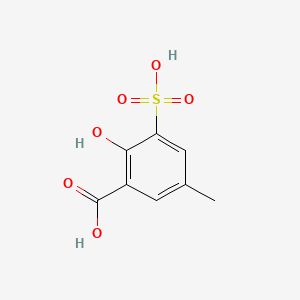
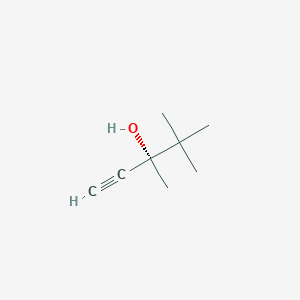
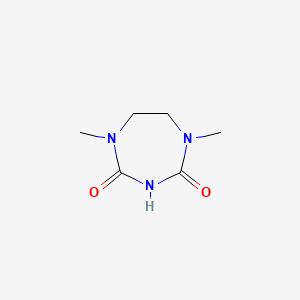

![[Bis(2-amino-2-oxoethyl)amino]acetic acid](/img/structure/B14674023.png)

![5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14674031.png)
![1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14674037.png)
